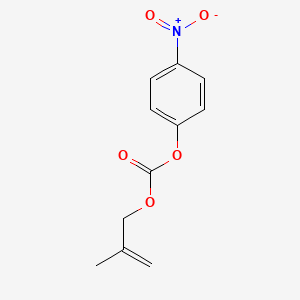
2-methylprop-2-enyl (4-nitrophenyl) carbonate
描述
2-methylprop-2-enyl (4-nitrophenyl) carbonate is a chemical compound that belongs to the class of carbonic acid esters. This compound is characterized by the presence of both a 2-methylallyl group and a 4-nitrophenyl group attached to the carbonic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
属性
分子式 |
C11H11NO5 |
|---|---|
分子量 |
237.21 g/mol |
IUPAC 名称 |
2-methylprop-2-enyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C11H11NO5/c1-8(2)7-16-11(13)17-10-5-3-9(4-6-10)12(14)15/h3-6H,1,7H2,2H3 |
InChI 键 |
PHOKTOQNMSJSCX-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid 2-methylallyl ester 4-nitrophenyl ester typically involves the esterification of carbonic acid with 2-methylallyl alcohol and 4-nitrophenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of carbonic acid 2-methylallyl ester 4-nitrophenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
2-methylprop-2-enyl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) are commonly employed.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted esters or amides.
科学研究应用
2-methylprop-2-enyl (4-nitrophenyl) carbonate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of carbonic acid 2-methylallyl ester 4-nitrophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-methylallyl alcohol and 4-nitrophenol, which can then participate in various biochemical pathways. The nitrophenyl group is known to be a good leaving group, facilitating nucleophilic substitution reactions.
相似化合物的比较
Similar Compounds
- Carbonic acid 2-ethylhexyl 4-nitrophenyl ester
- Carbonic acid 2-methylpropyl 4-nitrophenyl ester
Uniqueness
2-methylprop-2-enyl (4-nitrophenyl) carbonate is unique due to the presence of the 2-methylallyl group, which imparts distinct chemical reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


